![molecular formula C11H10O4S B14171648 5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol CAS No. 923267-63-4](/img/structure/B14171648.png)
5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is an organic compound that features a furan ring attached to a benzene ring through a sulfanyl (thioether) linkage This compound is notable for its unique structural properties, which combine the reactivity of the furan ring with the stability of the benzene ring
Méthodes De Préparation
The synthesis of 5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol typically involves the reaction of a furan derivative with a benzene derivative under specific conditions. One common method involves the use of a thiol group to link the furan and benzene rings. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness .
Analyse Des Réactions Chimiques
5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon.
Applications De Recherche Scientifique
5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar compounds include other furan derivatives and benzene derivatives with sulfanyl linkages. For example:
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a carboxylic acid group instead of hydroxyl groups.
5-Furan-2yl[1,3,4]oxadiazole-2-thiol: Contains an oxadiazole ring instead of a benzene ring. These compounds share some reactivity and applications but differ in their specific interactions and stability, highlighting the uniqueness of 5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol.
Propriétés
Numéro CAS |
923267-63-4 |
|---|---|
Formule moléculaire |
C11H10O4S |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
5-(furan-2-ylmethylsulfanyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C11H10O4S/c12-8-4-10(14)11(5-9(8)13)16-6-7-2-1-3-15-7/h1-5,12-14H,6H2 |
Clé InChI |
NSKBJVUVTOBWEP-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CSC2=C(C=C(C(=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


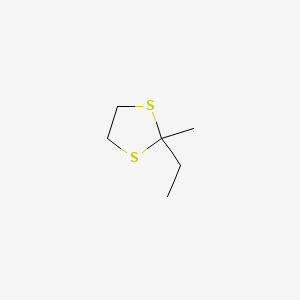
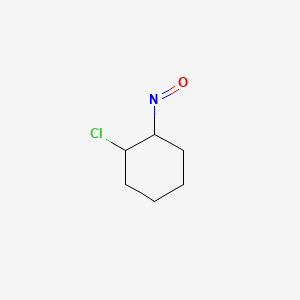
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
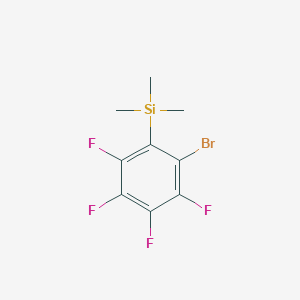
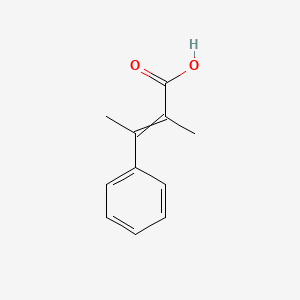

![5-bromo-2-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14171620.png)
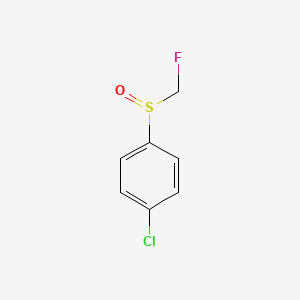
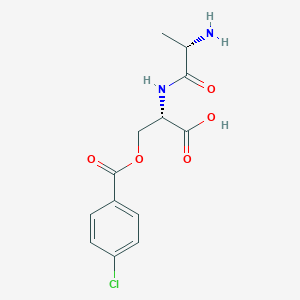
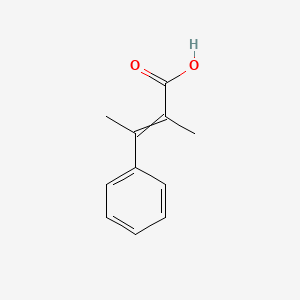
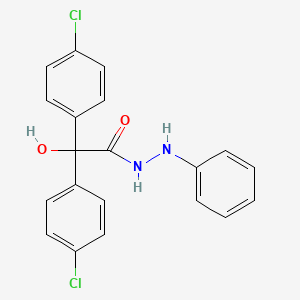
![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
